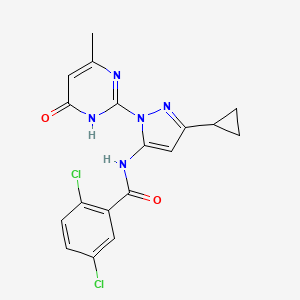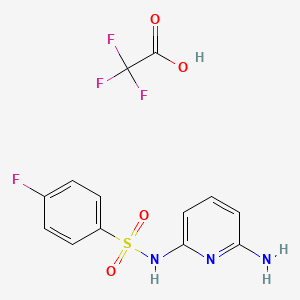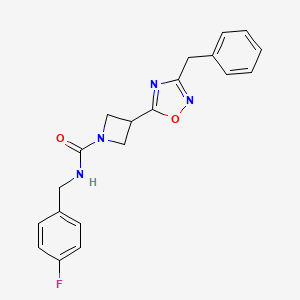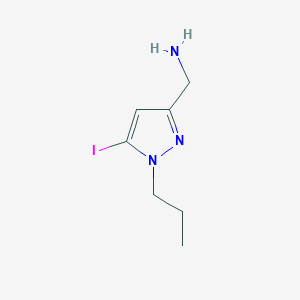
N1-(2-clorofenil)-N2-((5-metil-1,3,4-oxadiazol-2-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The initial step is the esterification of this acid to form ethyl 2-(4-chlorophenoxy)acetate, followed by a reaction with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces [5-(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The final step involves the substitution at the thiol position with N-substituted-2-bromoacetamides to yield the desired N-substituted oxadiazole derivatives. Spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, has been elucidated using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with the calculated values. The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The charge transfer within the molecule was determined through HOMO and LUMO analysis, and the molecular electrostatic potential (MEP) was performed by the DFT method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the N-substituted oxadiazole derivatives are characterized by their specificity and the formation of stable intermediates that lead to the final product. The esterification, hydrazide formation, ring closure, and thiol substitution reactions are key steps that define the chemical pathway. The reactivity of the intermediates and the final compounds can be inferred from the spectral data and the molecular structure analysis, which provide insights into the potential sites for further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-substituted oxadiazole derivatives are closely related to their molecular structure. The spectral analysis data provide information on the functional groups present and their corresponding chemical behavior. The antibacterial activity of these compounds against various bacterial strains suggests that the physical properties, such as solubility and stability, are conducive to biological activity. The computational docking studies with the α-chymotrypsin enzyme protein reveal the active binding sites, which correlate with the bioactivity data, suggesting that the chemical properties of these compounds are suitable for interaction with biological targets. The cytotoxicity data indicate that the substitutions on the oxadiazole moiety lead to the discovery of less cytotoxic compounds, which is an important consideration for their potential therapeutic use .
Aplicaciones Científicas De Investigación
Actividad antiviral
Este compuesto ha mostrado potencial en el campo de la investigación antiviral . Específicamente, ciertos derivados de este compuesto han mostrado actividad antiviral contra el virus del mosaico del tabaco . Esto sugiere que podría utilizarse en el desarrollo de nuevos fármacos o tratamientos antivirales.
Propiedades antibacterianas
La porción 1,3,4-oxadiazol, que forma parte de la estructura del compuesto, se ha asociado con propiedades antibacterianas . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos.
Aplicaciones antifúngicas
Tanto la porción sulfonamida como la 1,3,4-oxadiazol en la estructura del compuesto se han asociado con propiedades antifúngicas . Esto sugiere posibles aplicaciones en el tratamiento de infecciones fúngicas o en el desarrollo de nuevos fármacos antifúngicos.
Propiedades herbicidas
Se ha informado que los derivados de sulfonamida, que incluyen este compuesto, también poseen propiedades herbicidas . Esto sugiere posibles aplicaciones en la agricultura, particularmente en el desarrollo de nuevos herbicidas.
Actividad insecticida
Ciertos derivados de 1,3,4-oxadiazol, incluido este compuesto, han mostrado una fuerte actividad contra moscas domésticas, moscas y enrolladores de hojas . Esto sugiere posibles aplicaciones en el control de plagas, particularmente en el desarrollo de nuevos insecticidas.
Propiedades antineoplásicas y anticancerígenas
La porción 1,3,4-oxadiazol se ha asociado con propiedades antineoplásicas y anticancerígenas . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAHIRFSVJBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)

![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)


![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

